Cas no 53428-02-7 (2(1H)-Pyridinone, 3,6-dimethyl-)

2(1H)-Pyridinone, 3,6-dimethyl- structure
53428-02-7 structure
商品名:2(1H)-Pyridinone, 3,6-dimethyl-
CAS番号:53428-02-7
MF:C7H9NO
メガワット:123.15246
CID:357288
PubChem ID:579340

2(1H)-Pyridinone, 3,6-dimethyl- 化学的及び物理的性質

名前と識別子

    • 2(1H)-Pyridinone, 3,6-dimethyl-
    • 3,6-dimethyl-1H-pyridin-2-one
    • SCHEMBL2912200
    • 53428-02-7
    • 3,6-Dimethyl-2(1H)-pyridinone #
    • 3,6-dimethylpyridin-2-ol
    • AB71286
    • InChI=1/C7H9NO/c1-5-3-4-6(2)8-7(5)9/h3-4H,1-2H3,(H,8,9
    • 3,6-dimethylpyridin-2(1H)-one
    • 3,6-dimethylpyridine-2(1h)-one
    • DTXSID80342177
    • DTXCID40293257
    • インチ: InChI=1S/C7H9NO/c1-5-3-4-6(2)8-7(5)9/h3-4H,1-2H3,(H,8,9)
    • InChIKey: MDKBXYPRMUMUME-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C)NC1=O

計算された属性

  • せいみつぶんしりょう: 123.06847
  • どういたいしつりょう: 123.068413911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

  • PSA: 29.1

2(1H)-Pyridinone, 3,6-dimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D909059-1g
3,6-Dimethylpyridin-2(1H)-one
53428-02-7 99%
1g
1,366.20 2021-05-17
Alichem
A024000538-1g
3,6-Dimethyl-2-hydroxypyridine
53428-02-7 97%
1g
$1646.40 2023-09-01
Alichem
A024000538-250mg
3,6-Dimethyl-2-hydroxypyridine
53428-02-7 97%
250mg
$748.00 2023-09-01
Alichem
A024000538-500mg
3,6-Dimethyl-2-hydroxypyridine
53428-02-7 97%
500mg
$931.00 2023-09-01

2(1H)-Pyridinone, 3,6-dimethyl- 関連文献

2(1H)-Pyridinone, 3,6-dimethyl-に関する追加情報

Introduction to 2(1H)-Pyridinone, 3,6-dimethyl- (CAS No. 53428-02-7) and Its Emerging Applications in Chemical Biology

2(1H)-Pyridinone, 3,6-dimethyl-, identified by the chemical abstracts service number 53428-02-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyridinone class, which is characterized by a nitrogen-containing six-membered ring with two oxygen atoms. The presence of methyl groups at the 3rd and 6th positions enhances its molecular stability and influences its interactions with biological targets.

The structure of 2(1H)-Pyridinone, 3,6-dimethyl- facilitates its role as a versatile scaffold in drug discovery and medicinal chemistry. The nitrogen atom in the pyridinone ring can act as a hydrogen bond acceptor, while the oxygen atoms can serve as hydrogen bond donors, making it an ideal candidate for designing molecules that interact with proteins and nucleic acids. This dual functionality has been exploited in the development of novel pharmacophores targeting various therapeutic areas.

In recent years, there has been a surge in research focusing on heterocyclic compounds as lead structures for drug development. Among these, pyridinone derivatives have shown promise in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The 3,6-dimethyl substitution pattern in 2(1H)-Pyridinone, 3,6-dimethyl- contributes to its ability to engage with multiple binding sites on biological macromolecules, thereby enhancing its pharmacological efficacy.

One of the most compelling aspects of 2(1H)-Pyridinone, 3,6-dimethyl- is its potential as an intermediate in the synthesis of more complex bioactive molecules. Researchers have leveraged this compound to develop inhibitors of kinases and other enzymes involved in signal transduction pathways. For instance, studies have demonstrated that derivatives of this scaffold can inhibit the activity of Janus kinases (JAKs), which are implicated in autoimmune disorders such as rheumatoid arthritis. The dimethyl groups at positions 3 and 6 provide steric hindrance that optimizes binding affinity to target proteins.

The synthesis of 2(1H)-Pyridinone, 3,6-dimethyl- typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group modifications to introduce the methyl groups at the desired positions. Advances in synthetic methodologies have enabled the production of this compound in high purity, facilitating its use in downstream applications such as high-throughput screening (HTS) and structure-activity relationship (SAR) studies.

Recent publications have highlighted the role of 2(1H)-Pyridinone, 3,6-dimethyl- in developing novel antimicrobial agents. The structural features of this compound allow it to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. In particular, derivatives of this scaffold have shown activity against multidrug-resistant strains of bacteria, posing a significant therapeutic advantage. This finding underscores the importance of exploring natural product-inspired heterocyclic compounds for addressing emerging infectious diseases.

Another area where 2(1H)-Pyridinone, 3,6-dimethyl- has made an impact is in the field of neurology. Research suggests that modifications of this scaffold can yield compounds with potential applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and interact with amyloid-beta plaques or alpha-synuclein aggregates has opened new avenues for therapeutic intervention.

The pharmacokinetic properties of 2(1H)-Pyridinone, 3,6-dimethyl- are also subjects of intense investigation. Understanding how this compound is metabolized and eliminated from the body is crucial for optimizing its clinical use. Preclinical studies have shown that derivatives of this scaffold exhibit favorable pharmacokinetic profiles, including reasonable bioavailability and moderate half-life values. These characteristics make it an attractive candidate for further development into a drug candidate.

In conclusion,2(1H)-Pyridinone, 3,6-dimethyl- (CAS No.53428-02-7) represents a promising chemical entity with diverse applications in pharmaceutical research and drug development. Its unique structural features and biological activities make it a valuable tool for exploring new therapeutic strategies across multiple disease areas. As research continues to uncover new insights into its mechanisms of action,2(1H)-Pyridinone, 3,6-dimethyl- (CAS No.53428-02-7) is poised to play an increasingly significant role in advancing chemical biology and medicinal chemistry.

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